Cas no 60290-21-3 (4-Chloro-1H-pyrrolo[3,2-c]pyridine)
4-Chloro-1H-pyrrolo[3,2-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-
- 4-Chloro-5-Azaindole
- 4-Choro-5-azaindole
- C7H5ClN2
- BCP27938
- EN300-125254
- BBL103623
- STL557433
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine, AldrichCPR
- NGRAFQOJLPCUNE-UHFFFAOYSA-N
- MFCD07781160
- DB-031259
- SCHEMBL961508
- AC-24707
- SY027782
- CS-W001126
- 60290-21-3
- PS-4776
- 4-chloranyl-1H-pyrrolo[3,2-c]pyridine
- A832674
- AKOS006284173
- DTXSID90556066
-
- MDL: MFCD07781160
- Inchi: 1S/C7H5ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H
- InChI Key: NGRAFQOJLPCUNE-UHFFFAOYSA-N
- SMILES: ClC1C2C=CNC=2C=CN=1
Computed Properties
- Exact Mass: 152.01400
- Monoisotopic Mass: 152.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.425
- Boiling Point: 335.794 °C at 760 mmHg
- Flash Point: 335.794 °C at 760 mmHg
- Refractive Index: 1.703
- PSA: 28.68000
- LogP: 2.21630
4-Chloro-1H-pyrrolo[3,2-c]pyridine Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 25-41
- Safety Instruction: 26-45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-Chloro-1H-pyrrolo[3,2-c]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-1H-pyrrolo[3,2-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027782-5g |
4-Chloro-1H-pyrrolo[3,2-c]pyridine |
60290-21-3 | ≥95% | 5g |
¥595.00 | 2025-04-13 | |
| Alichem | A109000165-5g |
4-Chloro-1H-pyrrolo[3,2-c]pyridine |
60290-21-3 | 97% | 5g |
$348.22 | 2023-09-01 | |
| Alichem | A109000165-10g |
4-Chloro-1H-pyrrolo[3,2-c]pyridine |
60290-21-3 | 97% | 10g |
$585.95 | 2023-09-01 | |
| Alichem | A109000165-100g |
4-Chloro-1H-pyrrolo[3,2-c]pyridine |
60290-21-3 | 97% | 100g |
$3675.00 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026286-100mg |
4-Chloro-1H-pyrrolo[3,2-c]pyridine |
60290-21-3 | 100mg |
567.0CNY | 2021-07-07 | ||
| TRC | C380070-250mg |
4-Chloro-1H-pyrrolo[3,2-c]pyridine |
60290-21-3 | 250mg |
$ 58.00 | 2023-09-08 | ||
| TRC | C380070-1g |
4-Chloro-1H-pyrrolo[3,2-c]pyridine |
60290-21-3 | 1g |
$ 127.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HR494-20g |
4-Chloro-1H-pyrrolo[3,2-c]pyridine |
60290-21-3 | 95% | 20g |
8426.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HR494-200mg |
4-Chloro-1H-pyrrolo[3,2-c]pyridine |
60290-21-3 | 95% | 200mg |
215.0CNY | 2021-08-05 | |
| Apollo Scientific | OR30747-250mg |
4-Chloro-5-azaindole |
60290-21-3 | 95% | 250mg |
£38.00 | 2023-01-05 |
4-Chloro-1H-pyrrolo[3,2-c]pyridine Suppliers
4-Chloro-1H-pyrrolo[3,2-c]pyridine Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-Chloro-1H-pyrrolo[3,2-c]pyridine
4-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS No. 60290-21-3): A Comprehensive Overview
4-Chloro-1H-pyrrolo[3,2-c]pyridine, also known by its CAS number 60290-21-3, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Chloro-1H-pyrrolo[3,2-c]pyridine makes it a valuable scaffold for the development of novel drugs and bioactive molecules.
The chemical structure of 4-Chloro-1H-pyrrolo[3,2-c]pyridine consists of a fused pyrrole and pyridine ring system with a chlorine substituent at the 4-position. This structural feature imparts specific electronic and steric properties that contribute to its biological activity. The presence of the chlorine atom can influence the compound's reactivity, solubility, and binding affinity to various biological targets.
In recent years, extensive research has been conducted to explore the potential applications of 4-Chloro-1H-pyrrolo[3,2-c]pyridine in drug discovery and development. One of the key areas of interest is its role as a ligand for various receptors and enzymes. Studies have shown that derivatives of this compound can exhibit potent activity against specific targets, making them promising candidates for the treatment of various diseases.
A notable example is the use of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-based compounds as inhibitors of protein kinases. Protein kinases are enzymes that play crucial roles in cellular signaling pathways and are implicated in numerous diseases, including cancer. Research has demonstrated that certain derivatives of 4-Chloro-1H-pyrrolo[3,2-c]pyridine can selectively inhibit specific protein kinases, thereby disrupting aberrant signaling pathways and potentially leading to therapeutic benefits.
Beyond its potential as a kinase inhibitor, 4-Chloro-1H-pyrrolo[3,2-c]pyridine has also been investigated for its antiviral properties. Studies have shown that this compound can interfere with viral replication processes, making it a potential lead for the development of antiviral agents. For instance, research has indicated that certain derivatives can inhibit the replication of hepatitis C virus (HCV), a major cause of liver disease worldwide.
The synthetic accessibility of 4-Chloro-1H-pyrrolo[3,2-c]pyridine is another factor contributing to its significance in medicinal chemistry. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. These methods often involve multistep reactions that allow for the introduction of different functional groups at specific positions on the pyrrolopyridine scaffold. The ability to modify the structure through chemical synthesis enables researchers to fine-tune the biological properties of these compounds.
In addition to its direct therapeutic applications, 4-Chloro-1H-pyrrolo[3,2-c]pyridine has also been used as a building block in combinatorial chemistry approaches. Combinatorial chemistry involves the synthesis of large libraries of compounds with diverse structures to identify leads with desired biological activities. By using 4-Chloro-1H-pyrrolo[3,2-c]pyridine as a core scaffold, researchers can rapidly generate a wide range of derivatives and screen them for various biological activities.
The pharmacokinetic properties of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-based compounds are another important aspect to consider in drug development. Studies have shown that these compounds can exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These properties are crucial for ensuring that the compounds can effectively reach their intended targets in vivo.
To further enhance the therapeutic potential of 4-Chloro-1H-pyrrolo[3,2-c]pyridine, researchers are exploring strategies to improve its selectivity and reduce off-target effects. One approach involves the design of prodrugs that are activated under specific conditions within the body. This can help to increase the local concentration of the active compound at the target site while minimizing systemic exposure and potential side effects.
In conclusion, 4-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS No. 60290-21-3) is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive scaffold for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new applications and improve our understanding of this important compound.
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